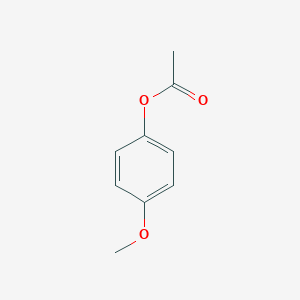

4-Methoxyphenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPCNXGBNRDBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152649 | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-06-2, 1331-83-5 | |

| Record name | 4-Methoxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-methoxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxyanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7WLL62AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Methoxyphenyl acetate

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Methoxyphenyl (B3050149) acetate (B1210297), a significant compound in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the elucidation of its molecular structure.

Physicochemical Properties

4-Methoxyphenyl acetate, also known as p-acetoxyanisole, is a white solid at room temperature.[1] It possesses the molecular formula C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 1200-06-2 | [2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |

| Boiling Point | 246.10 °C @ 760.00 mm Hg (estimated) | [3] |

| Melting Point | 54 °C | [3] |

| Solubility in Water | 3102 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 1.480 (estimated) | [3] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of a compound closely related to this compound, 4-methoxybenzyl acetate, in CDCl₃ reveals the following characteristic signals. The aromatic protons appear as two doublets, indicative of a para-substituted benzene (B151609) ring. The methoxy (B1213986) and acetyl groups each exhibit a singlet.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.30 | d | 8.6 | 2H | Ar-H |

| 6.89 | d | 8.6 | 2H | Ar-H |

| 5.04 | s | - | 2H | -O-CH ₂-Ar |

| 3.81 | s | - | 3H | -OCH ₃ |

| 2.08 | s | - | 3H | -C(=O)CH ₃ |

Note: Data is for the structurally similar compound 4-methoxybenzyl acetate.[4]

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-methoxybenzyl acetate in CDCl₃ shows distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 171.14 | C =O |

| 159.78 | C -OCH₃ |

| 130.27 | Ar-C |

| 128.18 | Ar-C |

| 114.08 | Ar-C |

| 66.26 | -O-C H₂-Ar |

| 55.41 | -OC H₃ |

| 21.21 | -C(=O)C H₃ |

Note: Data is for the structurally similar compound 4-methoxybenzyl acetate.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a solid sample between salt plates, displays characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O (Ester) Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed, followed by fragmentation that provides structural information.

| m/z | Relative Intensity | Proposed Fragment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 124 | High | [M - CH₂CO]⁺ |

| 109 | High | [M - CH₂CO - CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube using a Pasteur pipette.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set appropriate parameters, including a wider spectral width and a longer acquisition time compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) salt plates

-

Spatula

-

FT-IR spectrometer

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation (Solid between Salt Plates):

-

Place a small amount (1-2 mg) of the solid this compound onto one KBr plate.

-

Carefully place the second KBr plate on top and gently press to create a thin, uniform film of the sample between the plates.

-

-

Spectrum Acquisition:

-

Place the KBr plate assembly in the sample holder of the spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known correlation tables to assign functional groups.

-

Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol (B129727) or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) with an EI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

The separated compound will then enter the mass spectrometer's ion source.

-

-

Ionization and Fragmentation:

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Propose a fragmentation pathway consistent with the observed spectrum.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.

Note: As of the time of this writing, a specific crystal structure for this compound is not publicly available. The following is a general protocol for the crystallization and analysis of a small organic molecule.

Materials:

-

High-purity this compound

-

A selection of organic solvents (e.g., ethanol, ethyl acetate, hexane)

-

Small vials or test tubes

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystallization:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over several days.

-

Solvent Diffusion: Create a saturated solution of the compound in a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

-

-

Crystal Selection and Mounting:

-

Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

-

Mount the crystal on a goniometer head.

-

-

Data Collection:

-

Mount the goniometer head on the X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound.

Caption: Experimental workflow for the characterization of this compound.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical connections between the different spectroscopic techniques and the structural information they provide.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

Spectroscopic data interpretation for 4-Methoxyphenyl acetate (NMR, IR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Methoxyphenyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxyphenyl acetate (CAS No: 1200-06-2), a common organic compound utilized in various research and development sectors. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, offering a foundational blueprint for the structural elucidation of similar aromatic esters.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below for clear reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.01 | Doublet | 2H | Ar-H (H-2, H-6) |

| ~6.88 | Doublet | 2H | Ar-H (H-3, H-5) |

| ~3.79 | Singlet | 3H | OCH₃ |

| ~2.27 | Singlet | 3H | C(=O)CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~169.8 | C=O (Ester) |

| ~157.5 | C-4 (Ar-C-O) |

| ~144.2 | C-1 (Ar-C-O) |

| ~122.0 | C-2, C-6 (Ar-C-H) |

| ~114.4 | C-3, C-5 (Ar-C-H) |

| ~55.5 | OCH₃ |

| ~21.1 | C(=O)CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~1765 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1200 | Strong | C-O Stretch (Ester, Aryl-O) |

| ~1030 | Strong | C-O Stretch (Ether, Alkyl-O) |

Mass Spectrometry (MS) Data

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 166 | ~40 | [M]⁺ (Molecular Ion) |

| 124 | 100 | [M - C₂H₂O]⁺ |

| 109 | ~50 | [M - C₂H₂O - CH₃]⁺ |

| 43 | ~60 | [C₂H₃O]⁺ |

Ionization Method: Electron Ionization (EI)

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound shows four distinct signals, consistent with its molecular structure.

-

Aromatic Protons: The two doublets at approximately 7.01 ppm and 6.88 ppm are characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The downfield doublet (~7.01 ppm) corresponds to the two protons ortho to the electron-withdrawing acetate group, while the upfield doublet (~6.88 ppm) corresponds to the two protons ortho to the electron-donating methoxy (B1213986) group.

-

Methoxy Group: A sharp singlet at ~3.79 ppm, integrating to three protons, is indicative of the methoxy (-OCH₃) group.

-

Acetyl Group: The singlet at ~2.27 ppm, integrating to three protons, represents the methyl group of the acetate moiety (-C(=O)CH₃).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum displays seven signals, accounting for all nine carbon atoms in the molecule due to symmetry.

-

Carbonyl Carbon: The signal at ~169.8 ppm is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons: Four signals appear in the aromatic region. The signal at ~157.5 ppm is assigned to C-4, the carbon directly attached to the methoxy group, and is shifted downfield due to the oxygen's deshielding effect. The signal at ~144.2 ppm corresponds to C-1, attached to the acetate group. The signals at ~122.0 ppm and ~114.4 ppm represent the protonated aromatic carbons (C-2/C-6 and C-3/C-5, respectively), with the symmetry of the molecule making them chemically equivalent in pairs.

-

Aliphatic Carbons: The signal at ~55.5 ppm is typical for a methoxy carbon. The upfield signal at ~21.1 ppm corresponds to the methyl carbon of the acetate group.

Infrared (IR) Spectrum Analysis

The IR spectrum reveals the key functional groups present in this compound.

-

Ester Group: A very strong and sharp absorption band around 1765 cm⁻¹ is the most prominent feature, unequivocally identifying the C=O stretch of the ester functional group. Another strong band around 1200 cm⁻¹ corresponds to the C-O stretching of the ester.

-

Aromatic Ring: Peaks at ~1600 and ~1500 cm⁻¹ are characteristic of C=C stretching vibrations within the benzene ring.

-

Ether Group: The spectrum shows strong C-O stretching bands for the aryl ether linkage, which overlaps with the ester C-O stretch around 1200 cm⁻¹, and a distinct alkyl C-O stretch for the O-CH₃ bond around 1030 cm⁻¹.

-

C-H Bonds: Absorptions between 3000-2850 cm⁻¹ confirm the presence of both aromatic and aliphatic C-H bonds.

Mass Spectrum (MS) Analysis

The mass spectrum provides the molecular weight and information about the molecule's fragmentation pattern.[1]

-

Molecular Ion Peak: The peak at m/z 166 corresponds to the molecular weight of this compound (C₉H₁₀O₃), confirming its elemental composition.[1]

-

Base Peak: The base peak (most intense) is observed at m/z 124. This fragment is formed by the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, a characteristic rearrangement for phenyl acetates.

-

Other Key Fragments: The peak at m/z 109 results from the subsequent loss of a methyl radical (•CH₃, 15 Da) from the m/z 124 fragment. The prominent peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺).

Integrated Spectroscopic Analysis Workflow

The elucidation of a chemical structure is a convergent process where data from multiple spectroscopic techniques are integrated. Each method provides a unique piece of the puzzle, and together they confirm the final structure.

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (approx. 4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be performed manually or using an automated shimming routine.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal sensitivity.

-

-

Data Acquisition:

-

For ¹H NMR: Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds). Acquire the Free Induction Decay (FID) over a set number of scans (e.g., 8 or 16) until a satisfactory signal-to-noise ratio is achieved.

-

For ¹³C NMR: A proton-decoupled experiment is standard. Use a wider spectral width and a longer acquisition time. Due to the low natural abundance of ¹³C, a larger number of scans is required. A relaxation delay of 2 seconds is common.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to convert it from the time domain to the frequency domain.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, suitable for a low-melting solid or oily compound like this compound.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the this compound sample into a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to completely dissolve the solid.

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the compound on the plate.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and unobstructed.

-

Acquire a background spectrum of the empty sample compartment. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

If peak intensities are too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If intensities are too high (flat-topped peaks), clean the plate and prepare a more dilute sample.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Analyze the spectrum by identifying characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrument Setup (GC-MS):

-

Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5ms column).

-

Establish the GC temperature program. This typically involves an initial hold temperature, a temperature ramp, and a final hold temperature to ensure separation of the analyte from any impurities.

-

Set the injector temperature and the GC-MS transfer line temperature to ensure the sample remains in the gas phase.

-

For the Mass Spectrometer (MS), set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through the GC column, where it is separated.

-

As the this compound elutes from the column, it enters the MS ion source.

-

The molecules are bombarded by electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that specific peak.

-

Identify the molecular ion peak [M]⁺ to determine the molecular weight.

-

Analyze the fragmentation pattern and identify the base peak and other significant fragment ions to aid in structural confirmation. Compare the obtained spectrum with a library database (e.g., NIST) for identity confirmation.[1]

-

References

A Deep Dive into the Catalytic Reaction Mechanisms of 4-Methoxyphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl (B3050149) acetate (B1210297) (4-MPA), also known as p-acetoxyanisole, is an aromatic ester of significant interest in the fields of organic synthesis and catalysis. Its structure, featuring an ester group attached to a methoxy-substituted benzene (B151609) ring, makes it an excellent model substrate for studying a variety of fundamental catalytic transformations. These reactions are pivotal in the synthesis of fine chemicals and pharmaceutical intermediates, particularly those derived from phenols. This technical guide provides an in-depth exploration of the core catalytic reaction mechanisms involving 4-Methoxyphenyl acetate, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to support advanced research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molar Mass | 166.17 g/mol | [1] |

| IUPAC Name | (4-methoxyphenyl) acetate | [1] |

| Appearance | Colorless liquid or solid | |

| Boiling Point | ~535 K | |

| Melting Point | ~324 K | |

| CAS Number | 1200-06-2 |

Catalytic Hydrolysis

The cleavage of the ester bond in this compound to yield 4-methoxyphenol (B1676288) and acetic acid is a fundamental transformation that can be achieved under various catalytic conditions.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of 4-MPA can be efficiently catalyzed by a base, such as sodium hydroxide (B78521). This reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 4-methoxyphenoxide leaving group to form acetic acid. A final acid-base reaction between the carboxylic acid and the phenoxide yields the final products.

Caption: General mechanism for base-catalyzed ester hydrolysis.

Enzyme-Catalyzed Hydrolysis

Enzymes, particularly lipases and esterases, are highly efficient and selective catalysts for ester hydrolysis. They operate under mild conditions and can distinguish between enantiomers in racemic mixtures, a property invaluable in drug development. For instance, lipases like Lecitase® Ultra have been used for the enantioselective hydrolysis of related glycidate esters, providing optically pure products.[3] The mechanism typically follows Michaelis-Menten kinetics and involves an acylation-deacylation pathway via a serine residue in the enzyme's active site.

Table 2: Conditions for Enzyme-Catalyzed Kinetic Resolution of a 4-Methoxyphenyl Derivative

| Parameter | Value | Reference |

| Enzyme | Lecitase® Ultra (immobilized) | [3] |

| Substrate | (±)-trans-methyl (4-methoxyphenyl) glycidate | [3] |

| Solvent | Toluene | [3] |

| Temperature | 30 °C | [3] |

| Substrate Conc. | 0.29 M | [3] |

| Result | >99% e.e. of unreacted (2R,3S)-ester at 52-55% conversion | [3] |

Experimental Protocol: Enzyme-Catalyzed Hydrolysis

This protocol is adapted from procedures for the kinetic resolution of related esters.[3]

-

Enzyme Preparation: Immobilize Lecitase® Ultra in a macroporous gelatin organo-gel (gelozyme) to enhance stability and recyclability.

-

Reaction Setup: In a temperature-controlled vessel at 30°C, prepare a solution of racemic this compound (e.g., 0.2 M) in an organic solvent such as toluene.

-

Initiation: Add the immobilized enzyme preparation (e.g., 10% w/v) to the substrate solution and begin agitation.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the product alcohol.

-

Termination and Workup: Once the desired conversion (typically ~50% for kinetic resolution) is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

-

Purification: Separate the product (4-methoxyphenol) from the unreacted ester using standard techniques like column chromatography.

Caption: Experimental workflow for enzyme-catalyzed kinetic resolution.

Catalytic Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is crucial for synthesizing different ester derivatives and is widely catalyzed by both acids and bases.

Lewis Acid-Catalyzed Transesterification

Lewis acids, such as Lanthanide triflates (e.g., La(OTf)₃), are potent catalysts for transesterification. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of 4-MPA. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming alcohol (R'-OH). A tetrahedral intermediate is formed, which subsequently eliminates 4-methoxyphenol to yield the new ester.

Caption: General mechanism of Lewis acid-catalyzed transesterification.

Experimental Protocol: Transesterification

This is a general protocol for a Lewis acid-catalyzed transesterification.

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol) and the desired alcohol (e.g., benzyl (B1604629) alcohol, 1.2 mmol) in a dry solvent like 1,4-dioxane (B91453) (5 mL).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., La(OTf)₃, 5 mol%) to the solution.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, quench with a saturated solution of NaHCO₃, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester, such as 4-MPA, into a hydroxy aryl ketone.[4] This intramolecular reaction is catalyzed by Lewis acids and is a key method for synthesizing precursors for many pharmaceuticals.[5]

Mechanism

The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[6] This is followed by cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion. This highly electrophilic intermediate then attacks the activated aromatic ring via an electrophilic aromatic substitution, primarily at the ortho and para positions. Subsequent hydrolysis of the intermediate complex liberates the final hydroxy aryl ketone product.

The regioselectivity of the reaction is highly dependent on the reaction conditions:

-

Low Temperatures: Favor the formation of the para product (thermodynamic control).[4]

-

High Temperatures: Favor the formation of the ortho product (kinetic control), often due to the formation of a stable bidentate chelate with the Lewis acid.[4]

-

Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents favor the para product.[6]

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Experimental Protocol: Fries Rearrangement of 4-MPA

This protocol is based on general procedures for the Fries rearrangement.[7][8]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane).

-

Substrate Addition: Cool the suspension in an ice-water bath and add this compound (1.0 equivalent) dropwise with stirring.

-

Reaction Conditions:

-

For para-product: Maintain a low temperature (e.g., 0-25 °C) and stir for several hours.

-

For ortho-product: After addition, allow the mixture to warm to room temperature and then heat to a higher temperature (e.g., 60-100 °C).

-

-

Monitoring: Track the reaction's progress using TLC or HPLC.[7]

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding dilute HCl.

-

Extraction & Purification: Extract the product with dichloromethane (B109758) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting mixture of isomers using column chromatography.

Table 3: Influence of Conditions on Fries Rearrangement Regioselectivity (Example with 2-Fluorophenyl Acetate)

| Temperature (°C) | Solvent | Ortho/Para Ratio | Reference |

| 100 | Monochlorobenzene | 2.84 : 1.0 | [9] |

| 170 | Monochlorobenzene | 1.72 : 1.0 (lower yield) | [9] |

Note: Data for a related substrate is shown to illustrate the temperature effect. The methoxy (B1213986) group in 4-MPA will also strongly direct the regioselectivity.

Conclusion

This compound serves as a versatile substrate for investigating key catalytic reactions, including hydrolysis, transesterification, and the Fries rearrangement. Understanding the underlying mechanisms of these transformations is critical for professionals in drug development and fine chemical synthesis. Base-catalyzed and enzyme-catalyzed hydrolysis offer routes to 4-methoxyphenol, with enzymatic methods providing exceptional selectivity. Transesterification, facilitated by Lewis acids, allows for the synthesis of diverse ester analogues. Finally, the Fries rearrangement provides a powerful strategic tool for C-C bond formation, enabling the synthesis of valuable hydroxy aryl ketone building blocks. The ability to control these reactions through the careful selection of catalysts and reaction conditions underscores the power of modern catalysis in addressing complex synthetic challenges.

References

- 1. This compound | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. researchgate.net [researchgate.net]

Biological Activity Screening of 4-Methoxyphenyl Acetate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl (B3050149) acetate (B1210297), a naturally occurring compound and a versatile synthetic intermediate, along with its derivatives, has garnered significant interest in the field of medicinal chemistry. The presence of the methoxyphenyl moiety and the ester linkage provides a scaffold that can be readily modified to explore a wide range of biological activities. This technical guide provides a comprehensive overview of the screening of 4-methoxyphenyl acetate and its derivatives for various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative data from various studies, and insights into the underlying signaling pathways are presented to facilitate further research and drug development efforts in this area.

Data Presentation

The biological activities of this compound and its derivatives are summarized below. The data has been compiled from various independent studies and is presented for comparative analysis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 4-Allyl-2-methoxyphenyl acetate | DU-145 (Prostate Cancer) | MTT | Not Specified | [1] |

| 4-Allyl-2-methoxyphenyl acetate | KB (Oral Squamous Carcinoma) | MTT | Not Specified | [1] |

| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast Cancer) | MTT | 0.400 µg/mL | [1] |

| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 (Breast Cancer) | MTT | 5.73 µg/mL | [1] |

| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast Cancer) | MTT | 1.29 µg/mL | [1] |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | U-87 (Glioblastoma) | MTT | >100 | [2] |

| N'-(1-(naphthalen-1-yl)ethylidene) Derivative | U-87 (Glioblastoma) | MTT | 28.6 ± 4.5 | [2] |

| N'-(1-(naphthalen-2-yl)ethylidene) Derivative | U-87 (Glioblastoma) | MTT | 21.5 ± 2.6 | [2] |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | MDA-MB-231 (Breast Cancer) | MTT | >100 | [2] |

| N'-(1-(naphthalen-1-yl)ethylidene) Derivative | MDA-MB-231 (Breast Cancer) | MTT | 43.7 ± 7.4 | [2] |

| N'-(1-(naphthalen-2-yl)ethylidene) Derivative | MDA-MB-231 (Breast Cancer) | MTT | 44.6 ± 8.0 | [2] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate | S. aureus | Broth Dilution | 15.62 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-fluorophenyl)aminoacetate | S. aureus | Broth Dilution | 31.25 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate | S. aureus | Broth Dilution | 15.62 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate | E. coli | Broth Dilution | 31.25 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-fluorophenyl)aminoacetate | E. coli | Broth Dilution | 62.5 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate | E. coli | Broth Dilution | 31.25 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate | C. albicans | Broth Dilution | 62.5 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-fluorophenyl)aminoacetate | C. albicans | Broth Dilution | 125 | [3] |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate | C. albicans | Broth Dilution | 62.5 | [3] |

Table 3: Antioxidant Activity of Methoxy-substituted Phenolic Compounds

| Compound | Assay | IC50 (µM) | Reference |

| 4-Methoxyphenol | DPPH | >1000 | [4] |

| 2,2'-dihydroxy-5,5'-dimethoxybiphenyl | DPPH | 130 | [4] |

| 4'-Methoxy[1,1'-biphenyl]-2,5-diol | DPPH | Data not available | [5] |

| Resveratrol (for comparison) | DPPH | ~25-100 | [5] |

Table 4: Anti-inflammatory Activity of Methoxy-substituted Phenolic Compounds

| Compound | Assay | IC50 (µM) | Reference |

| Diapocynin | TNF-α induced cytokine inhibition | 20.3 | [6] |

| 2-Methoxyhydroquinone | TNF-α induced cytokine inhibition | 64.3 | [6] |

| Apocynin | TNF-α induced cytokine inhibition | 146.6 | [6] |

| 4-Amino-2-methoxyphenol | TNF-α induced cytokine inhibition | 410 | [6] |

| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives | COX-2 Inhibition (%) at 10 µM | 27.55 - 79.13 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of living cells.[7]

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][9]

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.[11]

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[11]

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[5][13]

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[5]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5]

-

Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

-

Reaction: Mix a fixed volume of the DPPH solution with the test compound solutions. Include a control with the solvent instead of the test compound.[5]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.[13]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[3]

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[3]

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.[3]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[3]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.[3]

-

Supernatant Collection: Collect the cell culture supernatants.[3]

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition. Determine the IC50 value.

Mandatory Visualization

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathway Diagrams

Inflammation and cancer are complex processes often involving the dysregulation of key signaling pathways. The NF-κB and MAPK pathways are central to these processes and are potential targets for therapeutic intervention.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

A Technical Guide to the Solubility and Stability of 4-Methoxyphenyl Acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxyphenyl acetate (B1210297), a key intermediate in various chemical syntheses. Understanding these properties is critical for its effective use in research and development, particularly in process chemistry and drug development, where solvent selection and compound stability can significantly impact reaction outcomes, formulation, and storage.

Physicochemical Properties of 4-Methoxyphenyl Acetate

This compound, also known as p-acetoxyanisole, is a white crystalline solid. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 1200-06-2 |

| Melting Point | 54 °C[1] |

| Boiling Point | 246.1 °C at 760 mmHg[2] |

| Density | 1.099 g/cm³[2] |

Solubility Profile

The solubility of this compound is a crucial parameter for its application in solution-phase chemistry. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit good solubility in a range of common organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in many common organic solvents is not extensively available in public literature, an estimated aqueous solubility is reported. The following table summarizes the available information. For other common laboratory solvents, a qualitative assessment is provided based on general chemical principles.

| Solvent | Chemical Formula | Polarity Index | Solubility (at 25 °C) |

| Water | H₂O | 9.0 | 3102 mg/L (estimated)[3] |

| Ethanol | C₂H₅OH | 5.2 | Expected to be soluble to very soluble |

| Methanol | CH₃OH | 6.6 | Expected to be soluble to very soluble |

| Acetone | C₃H₆O | 5.1 | Expected to be soluble to very soluble |

| Dichloromethane | CH₂Cl₂ | 3.1 | Expected to be soluble to very soluble |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Expected to be soluble to very soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Expected to be soluble to very soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To determine the precise solubility of this compound in various solvents, the shake-flask method is a reliable and widely used technique.[4][5][6]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid.

-

To ensure the removal of all solid particles, either centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

-

Back-calculate the original concentration in the saturated solution to determine the solubility.

Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical consideration, particularly its susceptibility to hydrolysis. As an ester, it can undergo cleavage of the ester bond in the presence of acid or base, yielding 4-methoxyphenol (B1676288) and acetic acid. The rate of this hydrolysis is dependent on pH, temperature, and the solvent medium.

Forced Degradation Studies

To assess the inherent stability of this compound, forced degradation studies are essential. These studies involve exposing the compound to stress conditions that are more severe than accelerated storage conditions.[7][8][9]

Potential Degradation Pathways:

-

Acid Hydrolysis: Cleavage of the ester linkage to form 4-methoxyphenol and acetic acid.

-

Base Hydrolysis: Saponification of the ester to form the 4-methoxyphenolate salt and acetate.

-

Oxidative Degradation: Potential for oxidation, though the primary structure is relatively robust to mild oxidizing agents.

-

Thermal Degradation: Decomposition at elevated temperatures.

-

Photodegradation: Potential for degradation upon exposure to UV or visible light.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active substance due to degradation. The following protocol outlines the development of such a method for this compound using HPLC.[7][8][9][10][11]

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Buffers of various pH values

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Temperature-controlled chamber

-

Photostability chamber

Procedure:

-

Method Development (Initial):

-

Develop a reversed-phase HPLC method for the analysis of this compound. A C18 column is a good starting point.

-

Use a mobile phase gradient of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Optimize the separation by adjusting the gradient, flow rate, column temperature, and mobile phase pH to achieve a sharp, symmetrical peak for the parent compound.

-

-

Forced Degradation:

-

Prepare solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N to 1 N and heat (e.g., at 60-80 °C) for a defined period.[7]

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N to 1 N and heat (e.g., at 60-80 °C) for a defined period.[7]

-

Oxidative Degradation: Add H₂O₂ (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.[7]

-

Thermal Degradation: Store a solid sample and a solution at an elevated temperature (e.g., 105 °C or higher).[7]

-

Photodegradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

For each condition, also prepare a blank solution (solvent and stressor) and a control solution (compound in solvent without stressor).

-

-

Analysis of Stressed Samples:

-

Analyze the stressed samples at various time points using the developed HPLC method.

-

The goal is to achieve 5-20% degradation of the parent compound.

-

Use a PDA detector to check for peak purity of the parent peak and to identify the UV spectra of any degradation products.

-

-

Method Optimization:

-

If any degradation products co-elute with the parent peak, further optimize the HPLC method (e.g., change mobile phase composition, pH, or column chemistry) to achieve complete separation.

-

-

Method Validation:

-

Once the method is shown to be stability-indicating, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

This compound is a moderately polar compound with good predicted solubility in common organic laboratory solvents. Its primary stability concern is hydrolysis of the ester functionality, which is accelerated by acidic or basic conditions and elevated temperatures.

For researchers and scientists working with this compound, it is recommended to:

-

Use the provided shake-flask protocol to determine the quantitative solubility in specific solvent systems relevant to their work.

-

Store the compound in a cool, dry place, protected from light and extreme pH conditions.

-

When used in solution, consider the pH and temperature of the medium to minimize degradation, especially for long-term experiments or storage.

-

Employ a validated stability-indicating HPLC method, as outlined above, to monitor the purity and stability of the compound over time, particularly when used in drug development and other regulated environments.

References

- 1. csustan.edu [csustan.edu]

- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. scispace.com [scispace.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. web.vscht.cz [web.vscht.cz]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. benchchem.com [benchchem.com]

Initial Investigations into the Photo-Fries Rearrangement of 4-Methoxyphenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photo-Fries rearrangement of aryl esters is a synthetically useful photochemical reaction that yields hydroxyaryl ketones, valuable intermediates in the pharmaceutical and chemical industries. This technical guide provides an in-depth analysis of the initial investigations into the photo-Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297). It details the underlying radical-based mechanism, experimental protocols for conducting the photoreaction in various solvents, and a summary of the resulting product distributions and quantum yields. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The photo-Fries rearrangement is the photochemical counterpart to the thermal, Lewis acid-catalyzed Fries rearrangement.[1] It involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones upon exposure to ultraviolet (UV) light.[1] This reaction proceeds through a radical mechanism, initiated by the homolytic cleavage of the ester bond.[2] The resulting phenoxy and acyl radicals, confined within a solvent cage, can then recombine at the ortho and para positions of the aromatic ring.[2]

This guide focuses on the photo-Fries rearrangement of 4-methoxyphenyl acetate, a substrate of interest due to the directing effects of the methoxy (B1213986) group and the potential for producing valuable substituted hydroxyacetophenones. Understanding the influence of reaction parameters, such as solvent polarity, on the product distribution and reaction efficiency is crucial for optimizing the synthesis of desired isomers.

Reaction Mechanism and Signaling Pathway

The photo-Fries rearrangement of this compound is initiated by the absorption of UV light, which excites the molecule to a singlet excited state. This is followed by homolytic cleavage of the O-C(O) bond, generating a 4-methoxyphenoxy radical and an acetyl radical within a solvent cage.

Within the solvent cage, the radical pair can recombine at either the ortho or para position to the methoxy group, forming transient quinoid intermediates. Subsequent tautomerization leads to the formation of the stable aromatic products: 2-hydroxy-5-methoxyacetophenone (ortho product) and 4-hydroxy-3-methoxyacetophenone (para product). Alternatively, the radicals can escape the solvent cage and react with the solvent or other molecules, leading to the formation of byproducts such as 4-methoxyphenol.

Experimental Protocols

The following protocols describe a general procedure for the photo-Fries rearrangement of this compound in various solvents.

Materials and Equipment

-

This compound (starting material)

-

Solvents: Methanol, Ethanol (B145695), Cyclohexane (spectroscopic grade)

-

Photoreactor equipped with a medium-pressure mercury lamp (e.g., 125W or 450W) with a Pyrex filter

-

Quartz reaction vessel

-

Nitrogen gas inlet

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

-

Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, UV-Vis spectrophotometer

General Photolysis Procedure

-

Prepare a solution of this compound in the chosen solvent (e.g., 0.03 M concentration).

-

Transfer the solution to the quartz reaction vessel.

-

Purge the solution with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Place the reaction vessel in the photoreactor and commence irradiation with the mercury lamp. Maintain a constant temperature (e.g., 25 °C) using a cooling system.

-

Monitor the progress of the reaction by TLC analysis at regular intervals.

-

Upon completion (as determined by the consumption of the starting material or stabilization of the product mixture), stop the irradiation.

-

Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

Analyze the crude product mixture using GC-MS and/or NMR to determine the product distribution.

-

Purify the products by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterize the isolated products by NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data for the photo-Fries rearrangement of this compound in different solvents. This data is illustrative and intended to demonstrate the expected trends. Actual experimental results may vary.

Table 1: Product Distribution in Various Solvents

| Solvent | Ortho Product (%) (2-hydroxy-5-methoxyacetophenone) | Para Product (%) (4-hydroxy-3-methoxyacetophenone) | Byproduct (%) (4-Methoxyphenol) |

| Cyclohexane | 65 | 25 | 10 |

| Ethanol | 45 | 40 | 15 |

| Methanol | 40 | 45 | 15 |

Table 2: Quantum Yields (Φ) of Product Formation

| Solvent | Φ (ortho) | Φ (para) | Φ (disappearance of starting material) |

| Cyclohexane | 0.15 | 0.06 | 0.25 |

| Ethanol | 0.10 | 0.09 | 0.28 |

| Methanol | 0.09 | 0.10 | 0.29 |

Discussion of Results

The solvent plays a significant role in determining the product distribution of the photo-Fries rearrangement. In non-polar solvents like cyclohexane, the "solvent cage" is more pronounced, leading to a higher proportion of in-cage recombination products. The preference for the ortho isomer in non-polar solvents can be attributed to the proximity of the ortho positions to the initial site of the acetyl group.

In polar protic solvents such as ethanol and methanol, the solvent cage is less rigid, allowing for greater diffusion of the radical pair. This can lead to an increase in the formation of the thermodynamically more stable para product and a higher yield of the cage-escape byproduct, 4-methoxyphenol. The quantum yields for the disappearance of the starting material are generally higher in polar solvents, suggesting that these solvents may facilitate the initial photochemical cleavage.

Conclusion

The photo-Fries rearrangement of this compound provides a viable route to substituted hydroxyacetophenones. The regioselectivity of the reaction is highly dependent on the solvent, with non-polar solvents favoring the formation of the ortho isomer and polar solvents leading to a more even distribution of ortho and para products, along with an increase in byproduct formation. For synthetic applications, the choice of solvent is a critical parameter for controlling the desired product outcome. Further investigations could explore the effects of temperature, irradiation wavelength, and sensitizers to further optimize this photochemical transformation for applications in drug development and fine chemical synthesis.

References

The Role of 4-Methoxyphenyl Acetate and its Metabolically Relevant Analogue, 4-Methoxyphenylacetic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of metabolic pathways and their implications for health and disease, precise molecular identification is paramount. The subject of this guide, 4-Methoxyphenyl acetate (B1210297), is a compound primarily recognized as a synthetic flavoring agent and a reagent in organic chemistry. A thorough review of scientific literature and metabolic databases reveals a notable absence of evidence for 4-Methoxyphenyl acetate as an endogenous metabolite in human or other mammalian systems.

However, the closely related compound, 4-Methoxyphenylacetic acid , is a well-documented metabolite present in various biological systems, including humans, plants, and fungi.[1] It is frequently detected in human biofluids such as urine, plasma, and cerebrospinal fluid.[1] Given the structural similarity and the common confusion between these two molecules, this guide will address both. It will first detail the chemical properties and synthesis of this compound. The subsequent, more extensive, section will provide a deep dive into the role of its analogue, 4-Methoxyphenylacetic acid, as a significant metabolite, covering its biochemical pathways, quantitative data, and potential role in disease.

Section 1: this compound (p-Acetoxyanisole)

This compound is the acetate ester of 4-methoxyphenol (B1676288). It is not found as a naturally occurring metabolite but is synthesized for various industrial applications.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 1200-06-2 | [2] |

| Appearance | White or Colorless to Light yellow powder/liquid | [3] |

| IUPAC Name | (4-methoxyphenyl) acetate | [2] |

| Synonyms | p-Acetoxyanisole, 4-Acetoxyanisole, p-Anisyl Acetate | [2][3] |

Chemical Synthesis

This compound is typically synthesized via the esterification of 4-methoxyphenol with acetic anhydride (B1165640). Sodium acetate can be used as a catalyst in this reaction.

-

Reaction Setup: In a round-bottom flask, combine acetic anhydride and a catalytic amount of sodium acetate.

-

Addition of Reactant: Slowly add 4-methoxyphenol to the mixture while stirring.

-

Heating: Heat the reaction mixture, for instance, at 80°C for approximately 20-30 minutes, to promote the esterification.

-

Quenching: After cooling, carefully add the reaction mixture to cold water to quench the excess acetic anhydride. This compound will separate as an oil.

-

Extraction and Purification: The product can be extracted using an organic solvent (e.g., diethyl ether) and purified using standard techniques such as distillation or column chromatography.

Section 2: 4-Methoxyphenylacetic Acid (Homoanisic Acid)

4-Methoxyphenylacetic acid is an endogenous metabolite with documented presence in various species and potential significance in human health.

Overview as a Metabolite

4-Methoxyphenylacetic acid is classified as a 4-O-methylated catecholamine metabolite. It is also recognized as a plant metabolite, where it can act as a growth retardant, and as a metabolite of the fungus Aspergillus.[4] In humans, it has been detected and quantified in urine, cerebrospinal fluid, and brain tissue.

Biochemical Pathways

The metabolic pathways leading to the formation of 4-Methoxyphenylacetic acid in mammals are linked to the metabolism of catecholamines. The diagram below illustrates a plausible pathway involving the O-methylation of phenylacetic acid derivatives by catechol-O-methyltransferase (COMT), followed by other enzymatic modifications.

Quantitative Data

The concentration of 4-Methoxyphenylacetic acid can vary in different biological fluids. Its quantification is crucial for studies investigating its role as a biomarker.

| Biological Matrix | Concentration Range | Species | Notes | Reference |

| Human Plasma | Not specified | Human | Identified as a potential biomarker for NSCLC | [1] |

| Human Urine | Detected/Quantified | Human | Found in normal human urine | |

| Human Cerebrospinal Fluid | Detected/Quantified | Human | Present in CSF | |

| Human Brain Tissue | Detected/Quantified | Human | Found in brain tissue |

Role in Disease: A Potential Biomarker

Recent metabolomic studies have highlighted 4-Methoxyphenylacetic acid as a potential biomarker. Notably, it has been identified as having high sensitivity and specificity for discriminating between non-small cell lung cancer (NSCLC) patients and healthy controls.[1] Elevated plasma levels of this metabolite may suggest a protective role against the development of lung cancer, although the exact mechanism remains a subject of ongoing research.[1]

Experimental Protocols: Detection and Quantification

The analysis of 4-Methoxyphenylacetic acid in biological samples typically involves chromatographic separation coupled with mass spectrometry for sensitive and specific detection.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analogue of the analyte).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 4-Methoxyphenylacetic acid and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the analyte in the samples.

Conclusion

This guide delineates the distinct identities of this compound and 4-Methoxyphenylacetic acid. While this compound is a synthetic compound with applications in industry, it is not a known endogenous metabolite. In contrast, 4-Methoxyphenylacetic acid is a bona fide metabolite found across different species, including humans, with emerging relevance in clinical diagnostics, particularly as a potential biomarker in oncology. For researchers in drug development and metabolic studies, distinguishing between these analogues is critical. Future research should continue to focus on elucidating the precise metabolic pathways and the functional significance of 4-Methoxyphenylacetic acid to fully understand its role in human health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrolysis of 4-HPR to atRA occurs in vivo but is not required for retinamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]